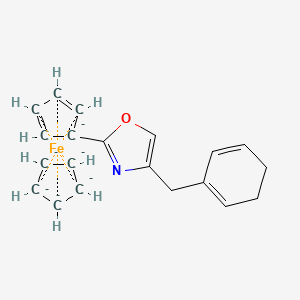
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organometallic compound It features a unique structure that includes a cyclohexadiene, cyclopentadiene, and oxazole ring, coordinated with an iron atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves multi-step organic synthesis techniques. The process begins with the preparation of the cyclohexadiene and cyclopentadiene intermediates, followed by their coupling with the oxazole ring. The final step involves the coordination of these ligands with an iron atom under controlled conditions, often using a reducing agent to facilitate the formation of the iron complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Aplicaciones Científicas De Investigación
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves its interaction with molecular targets and pathways. The iron atom plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclohexa-1,5-dien-1-yl)-7-{4-[(4S)-4-[4-(cyclohexa-1,5-dien-1-yl)cyclohex-2-en-1-yl]cyclohex-2-en-1-yl]-3,4,4a,8a-tetrahydronaphthalen-1-yl}heptane-2,3-diamine
- 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
Uniqueness
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is unique due to its combination of cyclohexadiene, cyclopentadiene, and oxazole rings coordinated with an iron atom. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C20H19FeNO-6 |
|---|---|
Peso molecular |
345.2 g/mol |
Nombre IUPAC |
4-(cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h2,4-9,11H,1,3,10H2;1-5H;/q-1;-5; |
Clave InChI |
ZMFUNGFJQCTXEG-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(C=C1)CC2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
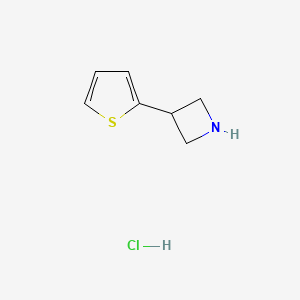
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)
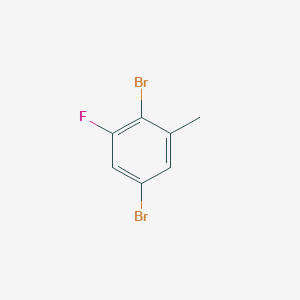

![[(Z)-5-bromopent-1-enyl]benzene](/img/structure/B13911043.png)
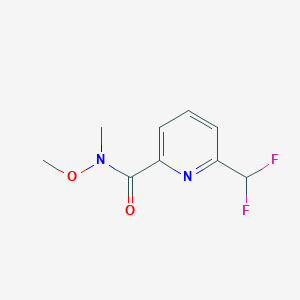
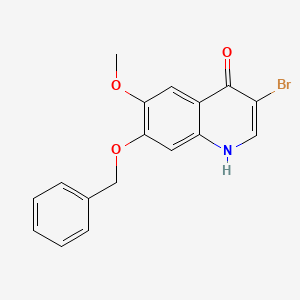
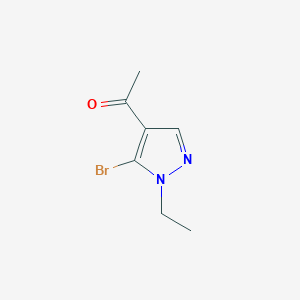
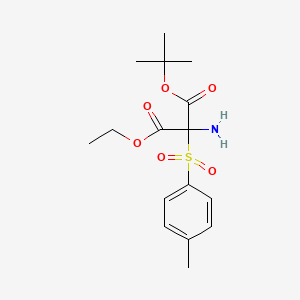

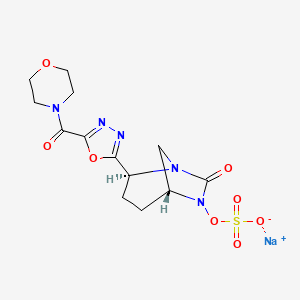
![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
![(Z)-5-[4-[2-[Boc-(methyl)amino]ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B13911068.png)
